
Octapeptin C1
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描述
Octapeptin C1 is a non-ribosomal lipopeptide antibiotic that does not exhibit cross-resistance with polymyxins and has a broader spectrum of activity that includes Gram-positive bacteria. Octapeptins may be useful in the development of new antibiotics against polymyxin-resistant Gram-negative pathogens, in particular Pseudomonas aeruginosa, Acinetobacter baumannii and Klebsiella pneumoniae.
常见问题
Basic Research Questions
Q. What is the structural composition of Octapeptin C1, and how does it differ from other octapeptins?
this compound consists of a cyclic heptapeptide core linked to a β-hydroxy fatty acid acyl chain. Its nomenclature (e.g., "C1") reflects variations in the acyl chain length and methylation patterns. For instance, this compound has a (R)-3-hydroxy-8-methyldecanoyl acyl group, distinguishing it from C0 (no methyl group) and C2/C3 (longer chains) . Structural elucidation typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve acyl chain modifications and amino acid sequencing.
Q. What experimental methods are used to determine the minimum inhibitory concentration (MIC) of this compound against Gram-negative pathogens?
MIC assays require standardized broth microdilution protocols (CLSI/EUCAST guidelines) with bacterial inocula adjusted to 5 × 10⁵ CFU/mL. This compound is serially diluted in cation-adjusted Mueller-Hinton broth, and bacterial growth is assessed after 16–20 hours at 37°C. MIC values are defined as the lowest concentration showing ≥90% inhibition. Quality control strains (e.g., E. coli ATCC 25922) must be included to validate assay reproducibility .
Q. How does this compound interact with bacterial membranes, and what assays validate its mechanism?
this compound disrupts the outer membrane via electrostatic interactions with lipid A and integrates into the inner membrane, causing depolarization. Key assays include:
- Fluorescent dye uptake (e.g., N-phenyl-1-naphthylamine) to monitor outer membrane permeabilization.
- DiSC3(5) depolarization assays to quantify inner membrane damage.
- Liposome binding studies using surface plasmon resonance (SPR) to measure affinity for lipid A .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound resistance in Enterobacteriaceae?
Resistance stability is assessed via serial passaging in sub-inhibitory this compound concentrations (e.g., 0.5× MIC) over 20–30 generations. Genomic DNA from pre- and post-exposure isolates is sequenced to identify mutations (e.g., in mlaF, pqIB). Complementation assays (e.g., introducing wild-type mlaF via plasmid) confirm resistance causality. Fitness costs are evaluated by comparing growth rates in antibiotic-free media .
Q. What contradictory findings exist regarding cross-resistance between this compound and polymyxins, and how can they be resolved?
Studies report limited cross-resistance between this compound and polymyxins due to divergent resistance mechanisms: polymyxin resistance often involves mcr genes or lipid A modifications, whereas this compound resistance correlates with mutations in phospholipid transport genes (mlaF). To resolve contradictions, researchers should:
- Perform time-kill assays with dual antibiotic exposure.
- Use transposon mutagenesis to identify non-overlapping resistance pathways.
- Validate findings in blaKPC-positive clinical isolates to assess translational relevance .
Q. How should researchers address batch-to-batch variability in synthetic this compound during in vitro studies?
Batch variability arises from differences in acyl chain purity and cyclization efficiency. Mitigation strategies include:
- HPLC-MS analysis to quantify peptide content (>95% purity).
- Circular dichroism (CD) to confirm structural consistency.
- Normalizing bioactivity data to peptide content (µg/mL) rather than total mass. For sensitive assays (e.g., cytotoxicity), request additional QC metrics (e.g., endotoxin levels <0.1 EU/mg) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?
Use non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/IC₉₀ values. For time-kill assays, apply area under the curve (AUC) analysis to compare bactericidal kinetics. Multivariate ANOVA is recommended for studies involving multiple bacterial strains or resistance genotypes .
Q. Methodological Considerations
属性
CAS 编号 |
59217-95-7 |
---|---|
分子式 |
C50H87N13O10 |
分子量 |
1030.3 g/mol |
IUPAC 名称 |
N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70) |
InChI 键 |
LXJHAXOSIOZDMJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |
规范 SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antibiotic 333-25 Bu 2470 Bu 2470 A Bu 2470 B1 Bu 2470 B2a Bu 2470 B2b Bu-1880 EM 49 octapeptin octapeptin A1 octapeptin A2 octapeptin A3 octapeptin A4 octapeptin antibiotics octapeptin B1 octapeptin B2 octapeptin B3 octapeptin B4 octapeptin C octapeptin C1 octapeptin D octapeptin D1 octapeptin D2 octapeptin D3 octapeptin D4 octapeptin tetrahydrochloride Y-849 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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